Home > Products > Screening Compounds P3616 > 1-(2,3-dihydro-1H-indol-4-yl)methanamine dihydrochloride
1-(2,3-dihydro-1H-indol-4-yl)methanamine dihydrochloride - 2567495-45-6

1-(2,3-dihydro-1H-indol-4-yl)methanamine dihydrochloride

Catalog Number: EVT-6310978
CAS Number: 2567495-45-6
Molecular Formula: C9H14Cl2N2
Molecular Weight: 221.1
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2,3-Dihydro-1H-indol-5-ylmethyl)amine

  • Compound Description: This compound is a primary amine featuring a 2,3-dihydro-1H-indolyl moiety. It serves as a versatile intermediate in the synthesis of various disubstituted 1-(indolin-5-yl)methanamines, potentially holding pharmacological significance. []
  • Relevance: (2,3-Dihydro-1H-indol-5-ylmethyl)amine shares the core 2,3-dihydro-1H-indolyl structure with the target compound, 1-(2,3-dihydro-1H-indol-4-yl)methanamine dihydrochloride. The key difference lies in the position of the methanamine substituent, which is at position 5 in the related compound and position 4 in the target compound. []

7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414)

  • Compound Description: GSK2606414 acts as a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). This compound demonstrates significant potential in targeting PERK activation, which is implicated in tumorigenesis and cancer cell survival. []
  • Relevance: GSK2606414 contains a 2,3-dihydro-1H-indolyl unit, directly linking it to 1-(2,3-dihydro-1H-indol-4-yl)methanamine dihydrochloride. The presence of this shared structural motif suggests a potential for overlapping chemical properties or biological activities. []

N-[1-(4-Methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30)

  • Compound Description: J30 exhibits potent anticancer activity against various drug-resistant and nonresistant cancer cell lines. It disrupts microtubule formation by binding to the colchicine-binding site of tubulin, ultimately leading to apoptosis. Oral administration of J30 has shown significant tumor growth inhibition in mouse xenograft models. []
  • Relevance: Both J30 and 1-(2,3-dihydro-1H-indol-4-yl)methanamine dihydrochloride contain the core structure of 2,3-dihydro-1H-indolyl, suggesting potential similarities in their physicochemical properties or biological profiles. []

3-[1-(4-Methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-5-yl]-N-hydroxyacrylamide (MPT0G009)

  • Compound Description: MPT0G009 displays potent pan-histone deacetylase (HDAC) inhibitory and anti-inflammatory activities. This novel compound effectively suppresses tumor growth in vivo and induces apoptosis in human hepatocellular carcinoma cells. []
  • Relevance: MPT0G009 and 1-(2,3-dihydro-1H-indol-4-yl)methanamine dihydrochloride both contain the 2,3-dihydro-1H-indolyl unit, highlighting their structural similarity and suggesting potential for overlapping chemical properties. []

2-Dimethylamino-N-[1-(4-methoxy-benzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-acetamide (MPT0B169)

  • Compound Description: MPT0B169 is a new tubulin inhibitor that exhibits potent anticancer activity. It disrupts tubulin polymerization by binding to the colchicine-binding site, leading to cell cycle arrest at the G2/M phase and ultimately inhibiting the growth of both non-resistant and paclitaxel-resistant cancer cells. []
  • Relevance: Sharing the core structure of 2,3-dihydro-1H-indolyl with the target compound, MPT0B169 exhibits similar structural features to 1-(2,3-dihydro-1H-indol-4-yl)methanamine dihydrochloride, suggesting potential similarities in their chemical properties. []

Properties

CAS Number

2567495-45-6

Product Name

1-(2,3-dihydro-1H-indol-4-yl)methanamine dihydrochloride

Molecular Formula

C9H14Cl2N2

Molecular Weight

221.1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.